molecular formula C15H17NO4 B14945516 4H-Isoxazol-5-one, 4-(3,4-diethoxybenzylidene)-3-methyl-

4H-Isoxazol-5-one, 4-(3,4-diethoxybenzylidene)-3-methyl-

Cat. No.: B14945516
M. Wt: 275.30 g/mol
InChI Key: BOMMUCDEGHPPOO-WQLSENKSSA-N
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Description

4H-Isoxazol-5-one, 4-(3,4-diethoxybenzylidene)-3-methyl- is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 3,4-diethoxybenzylidene group and a methyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Isoxazol-5-one, 4-(3,4-diethoxybenzylidene)-3-methyl- typically involves the condensation of 3,4-diethoxybenzaldehyde with 3-methyl-4H-isoxazol-5-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4H-Isoxazol-5-one, 4-(3,4-diethoxybenzylidene)-3-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of substituted isoxazole derivatives with various functional groups.

Scientific Research Applications

4H-Isoxazol-5-one, 4-(3,4-diethoxybenzylidene)-3-methyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4H-Isoxazol-5-one, 4-(3,4-diethoxybenzylidene)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethoxybenzylidene)-3-phenyl-4H-isoxazol-5-one
  • 4-(4-Diethylamino-benzylidene)-2-phenyl-4H-oxazol-5-one
  • 4-(4-Benzyloxy-benzylidene)-2-phenyl-4H-oxazol-5-one

Uniqueness

4H-Isoxazol-5-one, 4-(3,4-diethoxybenzylidene)-3-methyl- is unique due to the presence of the 3,4-diethoxybenzylidene group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

(4Z)-4-[(3,4-diethoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C15H17NO4/c1-4-18-13-7-6-11(9-14(13)19-5-2)8-12-10(3)16-20-15(12)17/h6-9H,4-5H2,1-3H3/b12-8-

InChI Key

BOMMUCDEGHPPOO-WQLSENKSSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=NOC2=O)C)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=NOC2=O)C)OCC

Origin of Product

United States

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